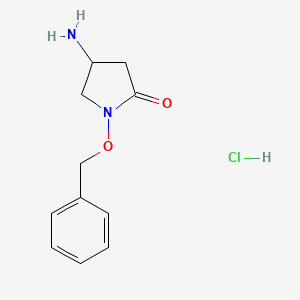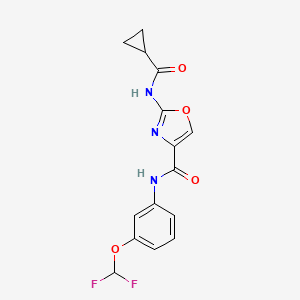
2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide, commonly known as CP-690,550, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CP-690,550 is a Janus kinase (JAK) inhibitor, which means it can block the activity of certain enzymes that play a crucial role in the immune system. In
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Substituted Oxazoles : Kumar et al. (2012) described an efficient two-step synthesis of 2-phenyl-4,5-substituted oxazoles, which could be relevant for the synthesis of similar compounds like the one (Kumar et al., 2012).
Crystal Structure of Related Compounds : Lu et al. (2021) reported on the synthesis and crystal structure of a related compound, highlighting its potential antiproliferative activity against cancer cell lines (Lu et al., 2021).
Gold-Catalyzed Oxidation Strategies : Luo et al. (2012) explored the synthesis of oxazoles using a gold-catalyzed oxidation strategy, which could be applicable to the synthesis of the compound (Luo et al., 2012).
Potential Applications in Pharmacology
Antitumor Activity : Lu et al. (2020) synthesized an indazole derivative related to the compound and studied its antitumor activity, highlighting the potential pharmacological applications of such compounds (Lu et al., 2020).
Antiviral Activity : Srivastava et al. (1977) described the synthesis of thiazole nucleosides and their evaluation for antiviral activity, which could be relevant for the antiviral potential of similar compounds (Srivastava et al., 1977).
Cytotoxic Activity in Cancer Therapy : Hernández-Vázquez et al. (2018) synthesized macrocycles containing oxazole moieties, some of which showed cytotoxicity against cancer cell lines, indicating a potential application in cancer therapy (Hernández-Vázquez et al., 2018).
Propriétés
IUPAC Name |
2-(cyclopropanecarbonylamino)-N-[3-(difluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O4/c16-14(17)24-10-3-1-2-9(6-10)18-13(22)11-7-23-15(19-11)20-12(21)8-4-5-8/h1-3,6-8,14H,4-5H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZJUGDVJUZDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC(=CC=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropanecarboxamido)-N-(3-(difluoromethoxy)phenyl)oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


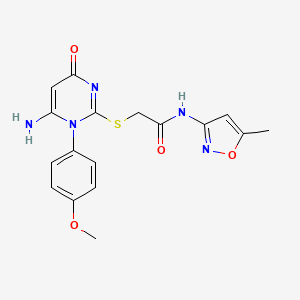
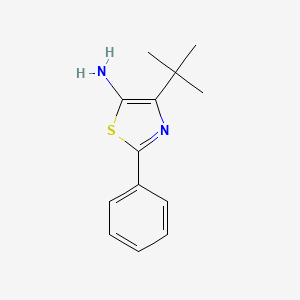


![ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2999516.png)
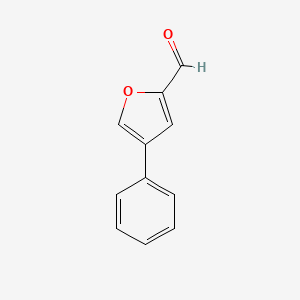
![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)
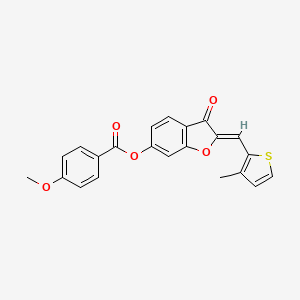
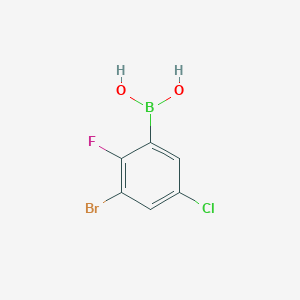
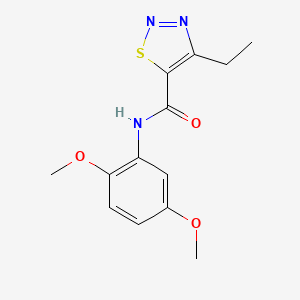
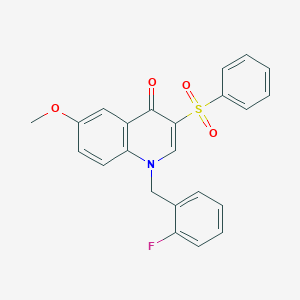
![2,5-dichloro-N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2999528.png)
